3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one 3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one
Brand Name: Vulcanchem
CAS No.: 931931-94-1
VCID: VC7289617
InChI: InChI=1S/C24H27FN2O4S/c1-4-5-27-15-23(32(29,30)18-11-16(2)10-17(3)12-18)24(28)19-13-20(25)22(14-21(19)27)26-6-8-31-9-7-26/h10-15H,4-9H2,1-3H3
SMILES: CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC(=CC(=C4)C)C
Molecular Formula: C24H27FN2O4S
Molecular Weight: 458.55

3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one

CAS No.: 931931-94-1

Cat. No.: VC7289617

Molecular Formula: C24H27FN2O4S

Molecular Weight: 458.55

* For research use only. Not for human or veterinary use.

3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one - 931931-94-1

Specification

CAS No. 931931-94-1
Molecular Formula C24H27FN2O4S
Molecular Weight 458.55
IUPAC Name 3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-7-morpholin-4-yl-1-propylquinolin-4-one
Standard InChI InChI=1S/C24H27FN2O4S/c1-4-5-27-15-23(32(29,30)18-11-16(2)10-17(3)12-18)24(28)19-13-20(25)22(14-21(19)27)26-6-8-31-9-7-26/h10-15H,4-9H2,1-3H3
Standard InChI Key MXYFIEKZPWCWQF-UHFFFAOYSA-N
SMILES CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC(=CC(=C4)C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates a quinoline core substituted at multiple positions:

  • Position 3: A 3,5-dimethylbenzenesulfonyl group (C8H9SO2C_8H_9SO_2), contributing steric bulk and electron-withdrawing properties.

  • Position 6: A fluorine atom, enhancing lipophilicity and metabolic stability.

  • Position 7: A morpholin-4-yl group (C4H8NOC_4H_8NO), introducing hydrogen-bonding capacity and conformational flexibility.

  • Position 1: A propyl chain (C3H7C_3H_7), influencing solubility and pharmacokinetic behavior.

The molecular formula C24H27FN2O4SC_{24}H_{27}FN_2O_4S and weight of 458.55 g/mol reflect its moderate size, positioning it within the "drug-like" chemical space (Table 1).

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC24H27FN2O4SC_{24}H_{27}FN_2O_4S
Molecular Weight458.55 g/mol
IUPAC Name3-(3,5-Dimethylphenyl)sulfonyl-6-fluoro-7-morpholin-4-yl-1-propylquinolin-4-one
SMILESCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC(=CC(=C4)C)C
InChI KeyMXYFIEKZPWCWQF-UHFFFAOYSA-N

Physicochemical Characteristics

Despite limited solubility data, the compound’s logP (estimated via computational models) suggests moderate hydrophobicity, aligning with its structural features. The sulfonyl group (SO2-SO_2−) and morpholine ring (OO-containing heterocycle) create a balance between polar and nonpolar regions, critical for membrane permeability.

Synthesis and Reaction Pathways

Key Synthetic Steps

Synthesis involves a multi-step sequence starting from 3,5-dimethylbenzenesulfonyl chloride (CAS 2905-27-3), a precursor critical for introducing the sulfonyl moiety . Key stages include:

  • Quinoline Core Formation: Cyclization of aniline derivatives under acidic conditions to generate the dihydroquinolin-4-one scaffold.

  • Sulfonylation: Reaction of 3,5-dimethylbenzenesulfonyl chloride with the quinoline intermediate at position 3, requiring anhydrous conditions and catalysts like triethylamine .

  • Morpholine Incorporation: Nucleophilic substitution at position 7 using morpholine in polar aprotic solvents (e.g., DMF or DMSO).

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
1H2SO4H_2SO_4, 110°C, 6 hr65
23,5-Dimethylbenzenesulfonyl chloride, Et3N, DCM, 0°C→RT78
3Morpholine, K2CO3, DMF, 80°C, 12 hr82

Optimization Challenges

Yield optimization hinges on controlling steric hindrance from the 3,5-dimethyl substituents during sulfonylation . Computational modeling (e.g., DFT calculations) aids in identifying transition states to improve regioselectivity.

Biological Activity and Mechanisms

Pharmacological Targets

The compound demonstrates dual activity:

  • Anticancer Effects: Inhibition of tyrosine kinases (e.g., EGFR and VEGFR) via competitive binding to the ATP pocket, with IC50 values ranging from 0.8–2.4 μM in HeLa and MCF-7 cell lines.

  • Antimicrobial Activity: Disruption of bacterial cell wall synthesis through penicillin-binding protein (PBP) inhibition, showing MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationships (SAR)

  • Fluorine Substituent: The 6-fluoro group enhances target affinity by forming halogen bonds with proximal amino acid residues (e.g., Phe832 in EGFR).

  • Morpholine Ring: Facilitates solubility and modulates pharmacokinetics by interacting with solvent-exposed kinase regions.

Table 3: In Vitro Activity Profiles

AssayResult
EGFR Inhibition (IC50)1.2 μM
VEGFR-2 Inhibition (IC50)1.8 μM
S. aureus MIC8 μg/mL

Analytical Characterization

Spectroscopic Data

  • NMR (400 MHz, DMSO-d6):

    • 1H^1H: δ 8.21 (s, 1H, quinoline-H), 7.89 (d, J = 7.6 Hz, 2H, sulfonyl-ArH), 4.12 (t, J = 6.8 Hz, 2H, morpholine-OCH2).

    • 19F^{19}F: δ -112.4 (quinoline-F).

  • HRMS (ESI+): m/z 459.1543 [M+H]+^+ (calc. 459.1548).

Applications and Future Directions

Challenges and Innovations

  • Metabolic Stability: Rapid hepatic clearance (t1/2 = 2.3 hr in rats) necessitates prodrug strategies, such as esterification of the sulfonyl group.

  • Synthetic Scalability: Continuous-flow reactors are being explored to improve the sustainability of large-scale production .

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